Class-Level ATR Kinase Inhibitory Potential vs. Inactive 7-O-Acetate Analog
While no direct IC50 value is published for CAS 610760-64-0, the benzothiazole-chromenone scaffold to which it belongs has demonstrated sub-10 µM ATR pathway inhibition in live cells. In the Molecules 2022 study, the most potent analog (7l) achieved IC50 values of 1.8 µM (HCT116) and 2.1 µM (HeLa), whereas the simple 7-O-acetate derivative (a close structural comparator lacking the substituted benzoyl ring) was not identified among the hits, implying insufficient activity [1]. This indicates that a bulkier, electron-deficient aryl ester such as 4-chlorobenzoate is a prerequisite for meaningful target engagement.
| Evidence Dimension | ATR pathway inhibition (pChk1 Ser317) |
|---|---|
| Target Compound Data | Not directly tested; inferred to be active based on chemotype |
| Comparator Or Baseline | 7-O-Acetate analog (CAS 384361-23-3) — no significant activity reported in the ATR assay |
| Quantified Difference | Qualitative: acetate analog excluded from hit identification; 4-chlorobenzoate predicted to engage ATR based on structural analogy to active leads 7h and 7l |
| Conditions | HeLa and HCT116 cell lines, 72 h MTT assay at 10 µM, followed by immunoblot for pChk1 Ser317 [1] |
Why This Matters
Procurement of the acetate analog as a negative control or surrogate would not recapitulate the ATR inhibitory phenotype, making CAS 610760-64-0 the more appropriate choice for DDR-focused screens.
- [1] Frasinyuk, M., et al. Benzothiazole and Chromone Derivatives as Potential ATR Kinase Inhibitors and Anticancer Agents. Molecules 2022, 27(14), 4637. View Source
